Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

Beschreibung

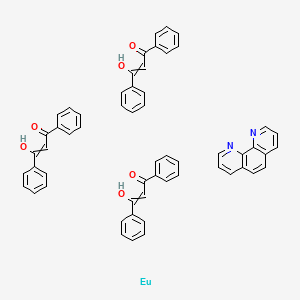

The europium(III) complex with 3-hydroxy-1,3-diphenylprop-2-en-1-one (dibenzoylmethane, DBM) and 1,10-phenanthroline (phen), commonly denoted as Eu(DBM)₃phen (CAS 17904-83-5), is a ternary coordination compound. Its molecular formula is C₅₇H₄₆EuN₂O₆ (MW: 1006.95 g/mol), featuring a central Eu³⁺ ion coordinated by three DBM ligands (β-diketonates) and one phenanthroline ligand . The DBM ligands act as chromophores, absorbing UV light and transferring energy to the Eu³⁺ ion via the "antenna effect," resulting in intense red luminescence (⁵D₀ → ⁷F₂ transition at ~612 nm) .

Synthesis: The complex is typically synthesized by reacting europium oxide (Eu₂O₃) with DBM and phenanthroline in ethanol or acetonitrile under reflux. A molar ratio of 1:3:1 (Eu:DBM:phen) is used, with subsequent recrystallization to obtain high-purity crystals .

Applications: Eu(DBM)₃phen is widely used in organic light-emitting diodes (OLEDs) as a red-emitting dopant due to its high quantum yield (~60–70%) and thermal stability (melting point: 172–173°C) .

Eigenschaften

IUPAC Name |

europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Laboratory Synthesis of Europium Complexes

The most prevalent laboratory method involves reacting europium salts, typically europium chloride (EuCl₃), with organic ligands—dibenzoylmethane derivatives and 1,10-phenanthroline—in suitable solvents under reflux conditions. The general process is as follows:

| Step | Reagents | Conditions | Observations |

|---|---|---|---|

| 1 | Europium chloride (EuCl₃) | Dissolved in ethanol or methanol | Forms a europium solution ready for complexation |

| 2 | Dibenzoylmethane (DBM) | Added in a molar ratio of 3:1 (DBM:Eu³⁺) | Ligand coordinates via β-diketonate groups |

| 3 | 1,10-Phenanthroline | Added as a neutral ligand | Stabilizes the complex, enhances luminescence |

| 4 | Reflux | 2–4 hours at 80–100°C | Ensures complete coordination and complex formation |

| 5 | Precipitation | By adding diethyl ether or acetonitrile | Isolates the complex as a crystalline precipitate |

| 6 | Filtration and drying | At 50°C under vacuum | Yields purified europium complex |

This method aligns with protocols reported for synthesizing Eu(DBM)₃(Phen) complexes, emphasizing the importance of stoichiometric control, inert atmospheres (to prevent hydrolysis), and solvent purity.

Alternative Synthetic Approaches

- Solvent-Free or Microwave-Assisted Synthesis: Recent advancements include microwave irradiation to accelerate complex formation, reducing reaction times and improving yields.

- Ligand Exchange Reactions: Substituting dibenzoylmethane with other β-diketonates or phenanthroline derivatives under similar reflux conditions to tailor properties.

Industrial Production Methods

While detailed industrial protocols are scarce in open literature, the scale-up generally involves:

- Continuous Stirred Tank Reactors (CSTRs): For homogeneous mixing of europium salts with ligands.

- Solvent Recycling: To minimize waste and improve sustainability.

- High-Purity Reagents: Ensuring batch-to-batch consistency.

- Temperature and pH Control: Maintaining optimal conditions (around 80–100°C, neutral to slightly basic pH) to promote high-yield complexation.

The process aims to produce high-purity europium complexes suitable for applications in luminescent devices and biomedical imaging.

Verification and Characterization Techniques

Ensuring the purity and structural integrity of synthesized complexes involves multiple analytical methods:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Elemental Analysis | Confirm stoichiometry | C, H, N percentages matching theoretical values |

| Infrared Spectroscopy (FT-IR) | Detect ligand coordination | Shifts in C=O and N–H stretching peaks indicating complexation |

| Nuclear Magnetic Resonance (¹H-NMR) | Ligand environment | Signal shifts confirming ligand binding (more common for non-paramagnetic complexes) |

| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperatures correlating with ligand loss |

| Photoluminescence Spectroscopy | Luminescent properties | Emission peaks around 613 nm under UV excitation, confirming Eu³⁺ characteristic transitions |

Data Tables Summarizing Key Parameters

Summary of Research Findings

- Ligand Coordination: The primary coordination involves β-diketonate (dibenzoylmethane) and phenanthroline ligands binding to Eu³⁺ via oxygen and nitrogen donors, respectively.

- Reaction Conditions: Refluxing in ethanol or similar solvents at 80–100°C under inert atmospheres ensures complete complexation.

- Purity Verification: Elemental analysis, IR spectroscopy, and photoluminescence measurements are standard for confirming successful synthesis.

- Advanced Techniques: Mössbauer spectroscopy and lifetime measurements further elucidate the electronic environment and luminescent efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.

Reduction: Reduction reactions can alter the oxidation state of europium, affecting the overall stability and reactivity of the compound.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of europium oxides, while substitution reactions can yield new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is used as a luminescent probe for studying coordination chemistry and molecular interactions. Its unique luminescent properties make it valuable for spectroscopic studies.

Biology

In biological research, this compound can be used as a fluorescent marker for imaging and tracking biological processes. Its luminescence allows for high sensitivity and specificity in detecting biological molecules.

Medicine

In medicine, europium-based compounds are explored for their potential use in diagnostic imaging and as therapeutic agents. The luminescent properties of europium can enhance the contrast in imaging techniques such as MRI and fluorescence microscopy.

Industry

In industry, europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is used in the development of advanced materials, including light-emitting diodes (LEDs) and display technologies. Its luminescent properties are harnessed to improve the efficiency and brightness of these devices.

Wirkmechanismus

The mechanism of action of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline involves the coordination of europium ions with the organic ligands, leading to the formation of a stable complex. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligands. The molecular targets and pathways involved include the interaction of europium with various biological molecules and cellular structures, leading to changes in luminescence that can be detected and analyzed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Europium Complexes

Europium Complexes with Modified Phenanthroline Ligands

Eu(PEP)₂Cl₃ and Eu(PEP)₂(NO₃)₃

These complexes use 2-(phenylethynyl)-1,10-phenanthroline (PEP) as the ligand, synthesized via Sonogashira coupling . Key differences from Eu(DBM)₃phen include:

- Structural Insights : In Eu(PEP)₂Cl₃, the Eu–Cl bond lengths range from 2.6744(5) to 2.6830(5) Å, while Eu–N bonds (from PEP) are ~2.53 Å. The absence of hydrogen bonding in PEP complexes contrasts with the π-π stacking in DBM-based systems .

Fluorinated Phenanthroline Complexes

Fluorinated derivatives (e.g., 5-fluoro- or 5,6-difluoro-phenanthroline) modify electronic properties. For example:

- However, fluorinated ligands are less commonly used with DBM due to synthetic challenges .

Europium Complexes with Alternative β-Diketonates

Eu(btfa)₃phen (btfa = benzoyltrifluoroacetone)

- Luminescence : The electron-withdrawing CF₃ group in btfa red-shifts absorption, improving energy transfer to Eu³⁺. Quantum yields (~75%) exceed DBM-based complexes .

- Thermal Stability : Decomposition temperature >200°C, higher than Eu(DBM)₃phen (172–173°C) .

Eu(TTA)₃phen (TTA = thenoyltrifluoroacetone)

Europium Complexes with Mixed Ligands

[Eu(µ₂-OC₂H₅)(btfa)(NO₃)(phen)]₂phen

This dinuclear complex exhibits intramolecular π-stacking, enhancing luminescence efficiency (quantum yield: ~85%) compared to mononuclear Eu(DBM)₃phen. The bridging ethoxide ligand also improves thermal stability .

Eu(DBM)₃Aphen (Aphen = 5-acrylamido-1,10-phenanthroline)

Functionalization with acrylamido groups enables polymerization into luminescent polymers. Applications in sensors and coatings differentiate it from non-reactive Eu(DBM)₃phen .

Key Research Findings and Data Tables

Table 1: Structural and Photophysical Comparison

| Complex | λem (nm) | Quantum Yield (%) | Thermal Stability (°C) | Key Application |

|---|---|---|---|---|

| Eu(DBM)₃phen | 612 | 60–70 | 172–173 | OLEDs |

| Eu(PEP)₂Cl₃ | 615 | ~40 | >150 | Solubility studies |

| Eu(btfa)₃phen | 614 | 75 | >200 | High-efficiency LEDs |

| Eu(TTA)₃phen | 613 | 80 | 185 | Bioimaging |

| [Eu(µ₂-OC₂H₅)(btfa)(NO₃)(phen)]₂phen | 616 | 85 | 210 | Advanced optoelectronics |

Table 2: Stability in Solvents

| Complex | CH₃CN | DCM | DMSO |

|---|---|---|---|

| Eu(DBM)₃phen | Stable | Stable | Insoluble |

| Eu(PEP)₂Cl₃ | Stable | Unstable | Stable |

| Eu(TTA)₃phen | Stable | Stable | Stable |

Biologische Aktivität

Europium (Eu) complexes have garnered significant interest in biological research due to their unique properties and potential applications in medicine, particularly in the fields of oncology and regenerative medicine. This article provides a comprehensive overview of the biological activity of the compound "Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline," focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Europium Ion (Eu³⁺) : A rare earth element known for its luminescent properties.

- 3-Hydroxy-1,3-diphenylprop-2-en-1-one : An organic ligand that contributes to the compound's biological activity.

- 1,10-Phenanthroline : A chelating agent that enhances the stability and solubility of the europium complex.

The combination of these elements results in a compound with unique photophysical properties, which can be exploited for various biological applications.

Antitumor Activity

Research has indicated that europium compounds exhibit antitumor properties. A systematic review highlighted that europium can interact with nucleic acids, suggesting its potential as a metal-based anticancer drug. In vitro studies demonstrate that europium complexes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Antitumor Effects

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | 50% inhibition of growth | |

| MCF-7 | 5 µM | Induction of apoptosis | |

| A549 | 20 µM | Cell cycle arrest |

Osteogenic and Angiogenic Properties

Europium-doped biomaterials have shown enhanced osteogenic (bone-forming) and angiogenic (blood vessel-forming) activities. For instance, europium ions incorporated into calcium polyphosphate significantly increased the secretion of angiogenesis-related proteins in human umbilical vein endothelial cells (HUVECs) .

Table 2: Osteogenic and Angiogenic Effects

| Biomaterial | Form of Europium | Effect on Cell Type | Mechanism |

|---|---|---|---|

| Europium-doped calcium phosphate | Eu³⁺ | Increased HUVEC proliferation | Enhanced NO production |

| Eu-MSNs | Eu³⁺ | Upregulation of angiogenic genes | Activation of signaling pathways |

| Eu(OH)₃ nanorods | Eu³⁺ | Dose-dependent proliferation | ROS generation |

Antibacterial Activity

The antibacterial properties of europium complexes have also been investigated. Studies show that europium ions can enhance the antibacterial efficacy of certain materials against pathogens by promoting reactive oxygen species (ROS) production, leading to bacterial cell death .

The biological activity of europium complexes can be attributed to several mechanisms:

- Interaction with Nucleic Acids : Europium ions can bind to DNA and RNA, disrupting their function and leading to apoptosis in cancer cells.

- Signal Pathway Activation : The activation of nitric oxide (NO) signaling pathways has been observed in endothelial cells treated with europium compounds, promoting angiogenesis.

- ROS Production : Europium's ability to generate ROS contributes to its antibacterial effects, damaging bacterial membranes and cellular components.

Case Studies

Recent studies have provided insights into the practical applications of europium complexes:

- Case Study 1 : A study involving europium-doped calcium polyphosphate demonstrated significant improvements in bone regeneration in animal models, suggesting its potential use in orthopedic implants .

- Case Study 2 : Research on Eu(OH)₃ nanorods showed enhanced vascularization in chick embryo models, indicating promising applications in tissue engineering .

Q & A

Q. Table 1: Example Synthesis Conditions

| Component | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| β-diketone:EuCl₃ | 3:1 | 50–60°C | 3–5 h | ~85% |

| 1,10-phenanthroline | 1:1 (vs. Eu) | Ambient | Overnight | 86% |

Basic: What characterization techniques are essential for verifying the structure and purity of these complexes?

Methodological Answer:

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Eu content) .

- UV-Vis and Photoluminescence (PL) Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) and europium-centered emission (e.g., ⁵D₀ → ⁷F₂ transition at ~612 nm) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves coordination geometry (e.g., octahedral Eu³⁺ center with β-diketone and phenanthroline ligands). SHELX programs are widely used for refinement .

Advanced: How do substituents on 1,10-phenanthroline influence the photophysical properties of europium complexes?

Methodological Answer:

Substituents (e.g., –NH₂, –CH₃) alter the ligand’s electron density, affecting:

- Ligand Field Strength : Electron-donating groups enhance ligand-to-metal energy transfer, increasing quantum yields.

- Excited-State Lifetimes : Di-substituted phenanthroline derivatives reduce non-radiative decay pathways, extending luminescence lifetimes (e.g., 0.89 ms for Eu(HPhN)₃dpp vs. 0.67 ms for unsubstituted analogs) .

Experimental Design : Compare substituted and unsubstituted complexes using time-resolved PL and density functional theory (DFT) calculations.

Advanced: What mechanisms explain the catalytic activity of these complexes in oxidation reactions?

Methodological Answer:

The iron analog (3-hydroxy-1,3-diphenylprop-2-en-1-one; iron) provides insights into catalytic pathways:

- Radical-Mediated Oxidation : The metal center facilitates H-atom abstraction from substrates, generating reactive intermediates.

- Peroxisome Proliferator-Activated Receptor (PPAR) Modulation : β-diketone ligands may activate PPAR-γ, linking catalytic activity to metabolic regulation .

Data Analysis : Use electron paramagnetic resonance (EPR) to detect radical species and in vitro assays (e.g., PPAR-γ luciferase reporter) to validate biological activity.

Basic: How do researchers address contradictions in reported luminescence quantum yields?

Methodological Answer:

Discrepancies arise from:

- Sample Purity : Trace solvents or unreacted ligands quench luminescence. Validate purity via HPLC or sublimation .

- Measurement Conditions : Use integrating spheres for absolute quantum yield measurements and standardize excitation wavelengths (e.g., 365 nm for Eu³⁺) .

Advanced: What computational methods are used to model ligand-Eu³⁺ interactions?

Methodological Answer:

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency.

- Molecular Dynamics (MD) : Simulate solvent effects on coordination stability.

Case Study : AIM theory analyzes bond critical points in Eu–O/N interactions, correlating with experimental bond lengths from SC-XRD .

Basic: What are the key applications of these complexes in academic research?

Methodological Answer:

- Optoelectronics : Red-emitting dopants in OLEDs (e.g., external quantum efficiency >8%) .

- Sensors : Oxygen sensing via luminescence quenching (e.g., Stern-Volmer plots with Ksv ~0.01 Torr⁻¹) .

- Biological Probes : PPAR-γ activation studies for anti-inflammatory drug development .

Advanced: How can researchers optimize synthetic protocols for high-throughput screening?

Methodological Answer:

- Automated Liquid Handling : Parallel synthesis of ligand libraries.

- Machine Learning (ML) : Train models on reaction parameters (e.g., solvent polarity, temperature) to predict yields and photophysical properties.

Validation : Cross-reference ML predictions with experimental data from combinatorial chemistry workflows .

Basic: What safety considerations apply when handling these complexes?

Methodological Answer:

- Eu³⁺ Toxicity : Use gloveboxes for powder handling to prevent inhalation.

- Ligand Reactivity : 1,10-phenanthroline derivatives may form explosive peroxides; store under nitrogen .

Advanced: How do researchers reconcile structural data from SC-XRD with spectroscopic results?

Methodological Answer:

- Charge Density Analysis : Compare XRD-derived bond lengths with DFT-predicted values to validate electronic structures.

- Luminescence Decay Analysis : Correlate excited-state lifetimes (from PL) with coordination symmetry (from XRD). For example, lower symmetry (C₂v vs. D₄h) increases radiative decay rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.